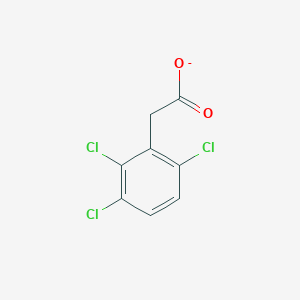
2,3,6-Trichlorobenzeneacetate
Description
2,3,6-Trichlorobenzeneacetate, also known as 2,3,6-trichlorophenylacetic acid (fenac), is a chlorinated aromatic acid derivative with the chemical formula C₈H₅Cl₃O₂. It is structurally characterized by a phenylacetic acid backbone substituted with three chlorine atoms at the 2-, 3-, and 6-positions of the benzene ring . The compound is primarily recognized for its herbicidal properties, particularly in aquatic weed control, where its sodium salt (Penac sodium) is employed . While the exact discovery timeline is unclear, its classification under halogenated aromatic acids and association with pesticides highlight its role in agriculture and environmental management .
Propriétés
Formule moléculaire |
C8H4Cl3O2- |
|---|---|
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
2-(2,3,6-trichlorophenyl)acetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)/p-1 |
Clé InChI |
QZXCCPZJCKEPSA-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The herbicidal activity and environmental behavior of 2,3,6-trichlorobenzeneacetate can be contextualized by comparing it with structurally analogous chlorinated aromatic acids, including 2,3,6-trichlorobenzoic acid (2,3,6-TBA), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and picloram.
Structural and Functional Differences
This compound (fenac) :
- Structure : Phenylacetic acid with Cl substituents at positions 2, 3, and 5.
- Use : Sodium salt (Penac sodium) used for aquatic weed control .
- Mode of Action : Likely acts as an auxin mimic, disrupting plant growth regulation.
2,3,6-Trichlorobenzoic Acid (2,3,6-TBA) :
- Structure : Benzoic acid with Cl substituents at positions 2, 3, and 6.
- Use : Herbicide targeting broadleaf weeds.
- Key Difference : The absence of an acetic acid side chain reduces its mobility in plants compared to fenac .
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Structure: Phenoxyacetic acid with a methyl group at position 2 and Cl at position 4. Use: Broad-spectrum herbicide for terrestrial weeds. Key Difference: Phenoxy group enhances systemic translocation, making it more effective in foliar applications than fenac .
Picloram (4-Amino-3,5,6-trichloropicolinic Acid): Structure: Picolinic acid derivative with Cl substituents and an amino group. Use: Persistent systemic herbicide for deep-rooted weeds. Key Difference: Pyridine ring and amino group confer higher soil persistence and resistance to degradation compared to fenac .
Data Table: Comparative Analysis of Chlorinated Aromatic Herbicides
Research Findings and Implications**
- Efficacy in Aquatic Systems : Fenac’s sodium salt (Penac sodium) is optimized for water solubility, enhancing its utility in aquatic environments compared to less polar analogs like 2,3,6-TBA .
- Structural Influence on Activity : The acetic acid side chain in fenac improves phloem mobility relative to benzoic acid derivatives, enabling broader distribution in target plants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


